![molecular formula C18H28O2Si B14608613 Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- CAS No. 59853-33-7](/img/structure/B14608613.png)
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- is a specialized organosilicon compound with the molecular formula C18H28O2Si . This compound is characterized by the presence of two ethynylcyclohexyl groups attached to a dimethylsilane core. Organosilicon compounds like this one are known for their versatility and are widely used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- typically involves the reaction of ethynylcyclohexanol with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silanol, which is then converted to the desired silane compound . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
On an industrial scale, the production of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The silane group can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions include various silicon-containing compounds, such as silanols, siloxanes, and silanes with different functional groups .
Aplicaciones Científicas De Investigación
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- involves the interaction of its silicon-containing groups with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the functionalization of surfaces and the synthesis of complex molecular architectures .
Comparación Con Compuestos Similares
Similar Compounds
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Similar in structure but with different functional groups.
bis(1-Ethenylhexyl)oxysilane: Another related compound with ethenyl groups instead of ethynyl.
Uniqueness
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- is unique due to its ethynyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise molecular modifications and high stability .
Propiedades
Número CAS |
59853-33-7 |
|---|---|
Fórmula molecular |
C18H28O2Si |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
bis[(1-ethynylcyclohexyl)oxy]-dimethylsilane |
InChI |
InChI=1S/C18H28O2Si/c1-5-17(13-9-7-10-14-17)19-21(3,4)20-18(6-2)15-11-8-12-16-18/h1-2H,7-16H2,3-4H3 |
Clave InChI |
IOUGLPGLRSMWTF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(OC1(CCCCC1)C#C)OC2(CCCCC2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)

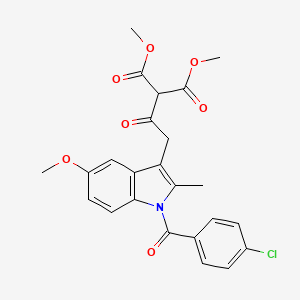

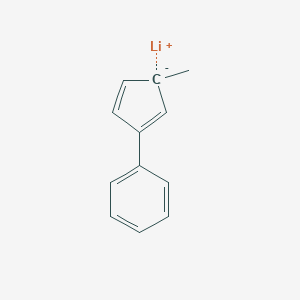
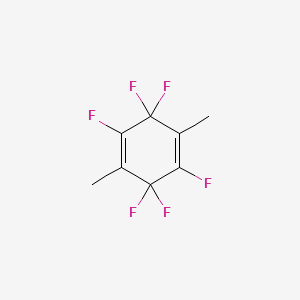
![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
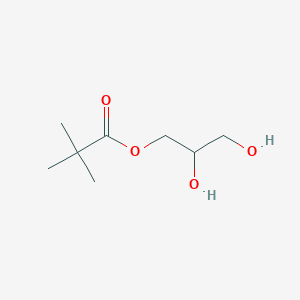
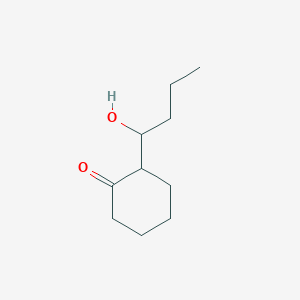
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
